2-Amino-3-oxo-3-phenylpropanoic acid
Description
2-Amino-3-oxo-3-phenylpropanoic acid is an α-amino acid derivative characterized by a phenyl group attached to the β-carbon of a propanoic acid backbone. The compound features both an amino group at the α-position and a ketone group at the β-carbon, distinguishing it from canonical amino acids. The presence of the phenyl group and oxo functionality may confer unique reactivity, such as participation in keto-enol tautomerism or serving as a precursor for bioactive molecules like phenyllactic acid derivatives .
Properties
CAS No. |
56884-61-8 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-amino-3-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,10H2,(H,12,13) |
InChI Key |
FFSGLKWXIJLRST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-oxo-3-phenylpropanoic acid can be synthesized through various methods. One common method involves the oxidation of phenylalanine using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions . Another method involves the enzymatic conversion of phenylalanine using phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, which is then oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the microbial fermentation of phenylalanine using genetically engineered microorganisms. These microorganisms are capable of converting phenylalanine to this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-oxo-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylpropanoic acid.
Substitution: Various esters and amides.
Scientific Research Applications
2-Amino-3-oxo-3-phenylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-oxo-3-phenylpropanoic acid involves its conversion to phenylpyruvate by the enzyme phenylalanine ammonia-lyase (PAL). Phenylpyruvate can then undergo further metabolic reactions to produce various metabolites, including phenylacetate and phenylalanine . These metabolites play important roles in various biochemical pathways, including the synthesis of neurotransmitters and the regulation of amino acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-3-oxo-3-phenylpropanoic acid with key analogs, focusing on structural variations, applications, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Key Structural and Functional Differences
Amino and Oxo Groups: The target compound uniquely combines an α-amino group and a β-oxo group, unlike 2-oxo-3-phenylpropanoic acid (lacking the amino group) and 2-amino-3-(nitrophenyl)propanoic acid (lacking the oxo group). This dual functionality may enhance its utility in peptide synthesis or enzyme inhibition studies.
Bioactivity: 2-Oxo-3-phenylpropanoic acid (HY-W012530) demonstrates direct bioactivity as a substrate for lactate dehydrogenase, whereas amino-substituted analogs may target amino acid transporters or metabolic pathways .
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